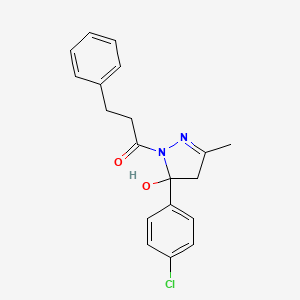![molecular formula C26H27ClN2OS B5028999 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine, also known as TAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. TAPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is not fully understood. However, it has been suggested that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine may exert its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antinociceptive and antidepressant-like effects, 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has also been shown to exhibit anxiolytic effects in rats. Furthermore, 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been shown to inhibit the uptake of serotonin and dopamine in vitro, suggesting that it may modulate the activity of these neurotransmitters.
実験室実験の利点と制限
One advantage of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is that it has been shown to exhibit potent effects in animal models, making it a promising candidate for further investigation. However, one limitation of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapeutics based on its effects.
将来の方向性
There are several potential future directions for research on 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine. One direction could be to investigate the potential of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine as a pain reliever in humans. Another direction could be to investigate the potential of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine as an antidepressant in humans. Additionally, further research could be conducted to elucidate the exact mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine, which could lead to the development of targeted therapeutics based on its effects.
合成法
The synthesis of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been described in the scientific literature. One method involves the reaction of 1-(4-chlorobenzyl)thioacetic acid with diphenylmethylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 1-(4-chlorobenzyl)thioacetic acid with diphenylmethylamine followed by cyclization with phosgene.
科学的研究の応用
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been investigated for its potential applications in the field of pharmacology. One study found that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine exhibited potent antinociceptive effects in mice, suggesting that it may have potential as a pain reliever. Another study found that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine exhibited antidepressant-like effects in rats, indicating that it may have potential as an antidepressant.
特性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-[(4-chlorophenyl)methylsulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2OS/c27-24-13-11-21(12-14-24)19-31-20-25(30)28-15-17-29(18-16-28)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,26H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZQIGRGKNTBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5028923.png)
![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028940.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5028954.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5028981.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)

![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)